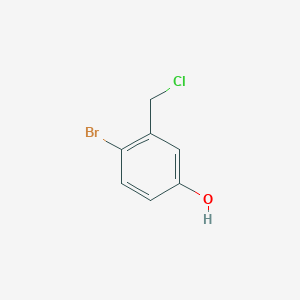

4-Bromo-3-(chloromethyl)phenol

Description

Significance in Contemporary Organic Synthesis and Chemical Sciences

The importance of 4-Bromo-3-(chloromethyl)phenol in contemporary organic synthesis lies in its potential as a trifunctional building block. The presence of three different reactive sites allows for a programmed, stepwise functionalization, enabling the construction of complex molecular frameworks from a relatively simple starting material. This capability is highly sought after in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, similar halogenated and substituted phenols are known to be precursors for a wide range of biologically active compounds. The introduction of bromine, in particular, is a common strategy in drug design to enhance the pharmacological properties of a molecule. innospk.com

Overview of Strategic Functional Group Reactivity (Phenolic Hydroxyl, Bromo, Chloromethyl Moieties)

The chemical behavior of 4-Bromo-3-(chloromethyl)phenol is dictated by the interplay of its three functional groups:

Phenolic Hydroxyl Group: The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution reactions. It can also be readily converted into an ether or ester, providing a handle for further molecular elaboration. The acidity of the phenolic proton can be influenced by the other substituents on the ring.

Bromo Group: The bromine atom is a versatile functional group in organic synthesis. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo group deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions.

Chloromethyl Moiety: The chloromethyl group is a reactive benzylic halide. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at this position. This moiety can be used to link the phenolic core to other molecules or to build more complex side chains. Benzylic halides are known to be effective electrophiles for introducing benzyl (B1604629) groups. nih.gov

The differential reactivity of these three groups allows for selective transformations. For example, the phenolic hydroxyl can be protected while the chloromethyl group undergoes nucleophilic substitution, or the bromo group can be used in a cross-coupling reaction while the other two groups remain intact. This orthogonality is a key feature that makes this compound a potentially powerful tool in multi-step organic synthesis.

Historical Context of Analogous Halogenated and Substituted Phenol (B47542) Chemistry

The study of halogenated phenols has a rich history, dating back to the 19th century with the discovery and characterization of simple phenols. wikipedia.org The introduction of halogens into the phenolic framework was found to significantly alter their physical, chemical, and biological properties. Early research focused on understanding the directing effects of the hydroxyl group and the halogens in electrophilic aromatic substitution reactions. google.com

The development of synthetic methodologies for the selective halogenation and substitution of phenols has been a continuous area of research. acs.orgsigmaaldrich.com For example, processes for the production of specific isomers of bromo-chlorophenols have been patented, highlighting their industrial importance as intermediates for products like insecticides. acs.org The historical development of cross-coupling reactions in the latter half of the 20th century revolutionized the use of aryl halides, including bromophenols, transforming them from simple substituted aromatics into versatile coupling partners for the synthesis of complex molecules.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of 4-Bromo-3-(chloromethyl)phenol and a closely related analog, 4-Bromo-3-chlorophenol.

| Property | Value | Compound |

| Molecular Formula | C₇H₆BrClO | 4-Bromo-3-(chloromethyl)phenol |

| Molecular Weight | 221.48 g/mol sigmaaldrich.com | 4-Bromo-3-(chloromethyl)phenol |

| CAS Number | 1260790-72-4 sigmaaldrich.com | 4-Bromo-3-(chloromethyl)phenol |

| Appearance | Solid (inferred from analogs) | 4-Bromo-3-(chloromethyl)phenol |

| Molecular Formula | C₆H₄BrClO | 4-Bromo-3-chlorophenol |

| Molecular Weight | 207.45 g/mol thermofisher.com | 4-Bromo-3-chlorophenol |

| Appearance | White to pale cream to cream to yellow to pale brown crystals or powder | 4-Bromo-3-chlorophenol |

| Melting Point | 62.0-69.0 °C | 4-Bromo-3-chlorophenol |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(chloromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLAPVHZLBWTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Investigations of 4 Bromo 3 Chloromethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring is a primary site of reactivity, engaging in transformations typical of phenols, such as O-alkylation, O-acylation, and condensation reactions.

The nucleophilic character of the phenolic oxygen allows for the formation of ether and ester derivatives through O-alkylation and O-acylation, respectively.

O-Alkylation: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion can then react with various alkylating agents, such as alkyl halides, to form ethers. For instance, the reaction of a similar compound, 4-bromo-3-chlorophenol, with benzyl (B1604629) bromide serves as a precursor in the synthesis of 4-(benzyloxy)-1-bromo-2-chlorobenzene. nih.gov The general procedure for O-alkylation often involves an oven-dried vial charged with the phenol (B47542), a suitable solvent like THF, and the alkylating agent (e.g., propargyl bromide). A base such as sodium hydride (NaH) is then added to facilitate the reaction. nih.gov The choice of alkylating agent is crucial; activated alkyl halides and sulfonates, as well as primary alkyl iodides, generally provide useful yields. nih.gov

O-Acylation: This transformation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to produce a phenyl ester. These reactions can be catalyzed by acids. Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the O-acylation of phenols with carboxylic acid chlorides. acs.orgmdpi.com To favor O-acylation over competing C-acylation (Friedel-Crafts acylation), the reaction conditions must be carefully controlled. For example, using a low concentration of a strong Brønsted acid like TfOH (e.g., 1-2%) in a solvent like acetonitrile (B52724) at room temperature can lead to high yields of the O-acylated product. mdpi.com In some cases, these reactions can proceed even without a catalyst or solvent. For example, substituted phenols, including 3-bromophenol, can be acetylated with acetic anhydride at elevated temperatures (e.g., 60°C) to achieve high conversion rates to the corresponding esters.

A plausible mechanism for the acetylation of phenols under catalyst- and solvent-free conditions involves the direct nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetic anhydride.

Interactive Data Table: O-Alkylation and O-Acylation Reactions of Phenols

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| O-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Base (e.g., NaH), THF | Ether |

| O-Alkylation | Propargyl Bromide | NaH, THF | Propargyl Ether |

| O-Alkylation | Ethyl Tosylate | NaH, THF | Ethyl Ether |

| O-Acylation | Acyl Chloride | Trifluoromethanesulfonic acid (TfOH) | Phenyl Ester |

| O-Acylation | Acetic Anhydride | Heat (60°C), Solvent-free | Phenyl Acetate |

The phenolic nature of 4-bromo-3-(chloromethyl)phenol, combined with the presence of reactive positions on the aromatic ring, allows it to participate in condensation and cyclization reactions, most notably in the formation of calixarenes.

Calixarenes are macrocyclic compounds formed from the condensation of a phenol with an aldehyde, typically formaldehyde (B43269). nih.govresearchgate.net This reaction is generally base-catalyzed and proceeds through electrophilic aromatic substitution at the positions ortho to the hydroxyl group. In 4-bromo-3-(chloromethyl)phenol, the hydroxyl group activates the C2 and C6 positions for such a reaction. The general process involves the formation of hydroxymethylphenols, which then oligomerize and cyclize to form the characteristic cup-shaped calixarene (B151959) structure. While the direct synthesis of a calixarene from 4-bromo-3-(chloromethyl)phenol is not extensively documented, the established methodology for p-substituted phenols strongly suggests its feasibility. researchgate.netnih.gov

Furthermore, intramolecular cyclization reactions are a possibility, particularly after modification of the chloromethyl group. For instance, if the chloromethyl group is converted to a side chain with a nucleophilic functionality, this nucleophile could potentially attack one of the activated ortho positions of the phenol ring. Oxidative intramolecular cyclization at the ortho-position of phenol derivatives, mediated by hypervalent iodine reagents, is a known method for synthesizing complex polycyclic compounds. nih.gov

Transformations Involving the Chloromethyl Group

The chloromethyl group is a benzylic halide, a structural motif that imparts significant reactivity towards nucleophilic substitution and radical processes.

The carbon-chlorine bond in the chloromethyl group is susceptible to attack by a wide range of nucleophiles. This substitution can proceed through either an SN1 or SN2 mechanism, largely dependent on the reaction conditions and the nature of the nucleophile. nih.govresearchgate.net

Benzylic halides are particularly reactive in SN1 reactions due to the stability of the intermediate benzylic carbocation. nih.govncats.io The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring through resonance, spreading the charge over several atoms and thus stabilizing the intermediate. nih.govorganic-chemistry.org The presence of substituents on the ring can influence the stability of this carbocation and, consequently, the reaction rate.

In the case of 4-bromo-3-(chloromethyl)phenol, the resulting benzylic carbocation would be stabilized by the phenyl ring. The reaction can be initiated by a weak nucleophile in a polar protic solvent.

Alternatively, with a strong nucleophile, the reaction can proceed via a concerted SN2 mechanism. nih.gov Primary benzylic halides, like the chloromethyl group in this compound, are amenable to SN2 attack, assuming steric hindrance is not prohibitive. nih.govresearchwithrutgers.com

Interactive Data Table: Factors Influencing Nucleophilic Substitution at the Benzylic Position

| Mechanism | Substrate | Nucleophile | Solvent | Intermediate | Key Feature |

| SN1 | 1°, 2°, or 3° Benzylic Halide | Weak | Polar Protic | Carbocation | Resonance-stabilized benzylic carbocation |

| SN2 | 1° or 2° Benzylic Halide | Strong | Polar Aprotic | Transition State | Concerted backside attack |

Both the chloro and bromo substituents on 4-bromo-3-(chloromethyl)phenol can be removed through dehalogenation reactions. Reductive dehalogenation is a common method, often achieved through catalytic hydrogenation. sci-hub.secolab.ws Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source can replace the carbon-halogen bond with a carbon-hydrogen bond.

The relative reactivity of the halogens is an important consideration. Generally, the C-Br bond is weaker than the C-Cl bond, meaning that the aryl bromide can be reduced more readily than the aryl chloride. sci-hub.se This allows for selective de-bromination under milder conditions. For the chloromethyl group, dehalogenation would also be a feasible transformation.

Radical processes are also significant for the benzylic position. The benzylic C-H bond (if the chloromethyl group were reduced to a methyl group) is relatively weak due to the resonance stabilization of the resulting benzylic radical. This makes the benzylic position susceptible to free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. colab.ws The mechanism involves the formation of a bromine radical which abstracts a benzylic hydrogen, creating a resonance-stabilized benzylic radical that then reacts with Br₂ to propagate the chain. colab.ws

While "addition" to an aromatic ring is more accurately termed electrophilic aromatic substitution, this class of reactions is highly relevant to 4-bromo-3-(chloromethyl)phenol. The phenolic hydroxyl group is a powerful activating group and an ortho-, para-director. This means it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to it.

In 4-bromo-3-(chloromethyl)phenol, the para position (C4) is blocked by a bromine atom. Therefore, electrophilic substitution is expected to occur at the two ortho positions, C2 and C6. A classic example of such a reaction is the hydroxymethylation with formaldehyde under acidic or basic conditions. This reaction would introduce a -CH₂OH group at the C2 and/or C6 positions. As mentioned in section 3.1.2, this is the initial step in the formation of calixarenes.

Other electrophiles would also be directed to the C2 and C6 positions. For example, bromination of phenol in a polar solvent like water leads to the formation of 2,4,6-tribromophenol (B41969), demonstrating the high reactivity of the ortho and para positions. researchgate.net For 4-bromo-3-(chloromethyl)phenol, further bromination would likely occur at the C2 and C6 positions.

Aromatic Ring Reactivity and Cross-Coupling Strategies

The presence of a bromine atom on the aromatic ring of 4-Bromo-3-(chloromethyl)phenol makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon bond by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For 4-Bromo-3-(chloromethyl)phenol, the bromine atom serves as the leaving group. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/het-aryl boronic acids | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to Good | mdpi.com |

| 4-bromoacetophenone | Phenylboronic acid | Magnetic supported palladium(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | High Conversion | ikm.org.my |

| 4-bromophenol (B116583) | Phenylboronic acid | Pd/Fe@Fe₃O₄ nanoparticles | - | - | 50 | Good Conversion | researchgate.net |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes. The generally accepted mechanism involves a palladium cycle, similar to the Suzuki-Miyaura reaction, and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium complex. wikipedia.org

For 4-Bromo-3-(chloromethyl)phenol, the bromo group is the reactive site for this transformation. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov The reactivity in Sonogashira coupling is influenced by the electronic properties of the substituents on the aryl bromide. researchgate.net Studies on related compounds, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, have shown that reaction parameters like temperature are critical for achieving good conversion rates. researchgate.net

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| o-Iodoanilines | Terminal alkynes | (PPh₃)₂CuBH₄ (5 mol%) | DBU | - | 120 | >99 | nih.gov |

| Aryl iodides/bromides | Phenylacetylene | [Cu(PPh₃)₃Cl] on graphene oxide | K₂CO₃ | Water | 80 | High | nih.gov |

| 1-bromo-1-phenylethane | Phenylacetylene | CuOAc (10 mol%), N,N,P-ligand | Cs₂CO₃ | Et₂O | RT | 94 | nih.gov |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the catalyst. organic-chemistry.org

The reaction conditions for the Heck reaction are influenced by the nature of the aryl halide, the alkene, the catalyst, and the base. For instance, Heck reactions with aryl bromides often require high temperatures, although more active catalyst systems can operate under milder conditions. nih.gov The use of aqueous media and specific carbene ligands has been explored to develop more sustainable protocols. nih.gov While specific examples for 4-Bromo-3-(chloromethyl)phenol are scarce, studies on other aryl bromides provide a framework for potential reaction conditions.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| p-R-C₆H₄Br | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salts | K₂CO₃ | H₂O-DMF | 80 | Good | nih.gov |

| Aryl bromides | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | DMF | 130 | Variable | thieme-connect.de |

| 2-bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | Ethanol | 140 (mw) | Good | frontiersin.org |

The benzene ring of 4-Bromo-3-(chloromethyl)phenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. However, the presence of the bromo and chloromethyl groups, which are deactivating and have their own directing effects, makes the prediction of the exact substitution pattern complex. The interplay of these electronic and steric factors will determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The mechanism of electrophilic aromatic substitution generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. The first step is typically the rate-determining step. For phenols, the high reactivity is attributed to the ability of the oxygen's lone pair to stabilize the positive charge in the arenium ion.

Mechanistic Elucidation Studies

Understanding the detailed mechanisms of the reactions involving 4-Bromo-3-(chloromethyl)phenol is crucial for optimizing reaction conditions and predicting product outcomes. This involves analyzing reaction pathways, modeling transition states, and considering the kinetic and thermodynamic driving forces.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. For cross-coupling reactions, DFT calculations can be used to model the energies of intermediates and transition states along the catalytic cycle. For example, in the Sonogashira coupling, molecular modeling has been used to explain the failure of certain substrates to react under specific conditions. researchgate.net

While specific transition state modeling for 4-Bromo-3-(chloromethyl)phenol is not prominently featured in the literature, studies on similar systems provide valuable insights. For instance, DFT studies on the Suzuki-Miyaura reaction of other aryl bromides have elucidated the energetics of the oxidative addition and transmetalation steps, highlighting the influence of ligands and substituents on the reaction profile. mdpi.com

For instance, in the Suzuki-Miyaura reaction, the transmetalation step is often considered rate-limiting. The choice of base can significantly affect the rate of this step. wikipedia.org Thermodynamically, the formation of the stable biaryl product drives the reaction to completion. While detailed kinetic and thermodynamic data for the reactions of 4-Bromo-3-(chloromethyl)phenol are not extensively documented, general principles of physical organic chemistry can be applied to understand and optimize its transformations. Studies on related compounds, such as the Suzuki-Miyaura coupling of 4-bromoacetophenone, have shown that increasing the temperature generally leads to higher conversion rates, indicating a kinetic dependence. ikm.org.my

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography and Solid-State Architecture

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)

In the absence of specific crystallographic data, the potential intermolecular interactions governing the crystal packing of 4-Bromo-3-(chloromethyl)phenol can be predicted based on its functional groups.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. It is expected to form robust O-H···O hydrogen bonds, a common and often dominant interaction in the crystal engineering of phenols, leading to the formation of chains or cyclic synthons.

Halogen Bonding: The bromine atom at the C4 position and the chlorine atom on the methyl group can act as halogen bond donors. The bromine, being a heavier halogen, has a greater potential to form significant halogen bonds (C-Br···O, C-Br···N, or C-Br···Br). These interactions are directional and have become a reliable tool in designing crystal structures. nih.govnih.govcdnsciencepub.com The chloromethyl group's chlorine could also participate in weaker C-Cl···O or C-Cl···Cl interactions. nih.gov

π-Stacking: The aromatic phenol (B47542) ring can participate in π-stacking interactions. These interactions, involving the overlap of π-orbitals between adjacent rings, would contribute to the stabilization of the crystal lattice. acs.orgresearchgate.net

Polymorphism and Crystal Engineering Principles

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a possibility for 4-Bromo-3-(chloromethyl)phenol. Different arrangements of the key intermolecular interactions, particularly the strong O-H···O hydrogen bonds and potential halogen bonds, could lead to different crystalline forms with distinct physical properties. nih.gov

The principles of crystal engineering could be applied to this molecule by co-crystallizing it with other molecules (coformers) that can specifically interact with its functional groups. For instance, using strong hydrogen bond acceptors could systematically modify the hydrogen bonding network, while the use of halogen bond acceptors could probe the strength and directionality of the C-Br and C-Cl interactions to guide the assembly into desired supramolecular architectures. nih.govnih.gov

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Detailed experimental FT-IR and FT-Raman spectra for 4-Bromo-3-(chloromethyl)phenol are not widely published. However, a thorough vibrational analysis can be performed by considering the characteristic frequencies of its constituent functional groups and the influence of their positions on the phenol ring. nih.govnih.gov

Detailed Vibrational Mode Assignment

The vibrational spectrum of 4-Bromo-3-(chloromethyl)phenol can be interpreted by assigning spectral bands to specific molecular motions. A normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), would be required for a precise assignment. nih.govnih.gov The expected characteristic vibrational modes are summarized below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 | The exact position is sensitive to the strength of hydrogen bonding. A broad band suggests strong intermolecular H-bonding. |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 | Typically sharp, multiple bands. |

| C-H Stretch (Aliphatic) | Chloromethyl (-CH₂Cl) | 2850 - 3000 | Symmetric and asymmetric stretching modes are expected. |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | A series of bands characteristic of the aromatic ring. |

| O-H Bend | Phenolic Hydroxyl | 1330 - 1440 | In-plane bending. |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong band, characteristic of phenols. |

| C-Cl Stretch | Chloromethyl (-CH₂Cl) | 600 - 800 | The position can be influenced by the conformation of the group. |

| C-Br Stretch | Aryl Bromide | 500 - 600 | Expected to be a strong band in the lower frequency region of the mid-IR spectrum. |

| C-H Out-of-Plane Bend | Benzene Ring | 750 - 900 | The pattern is indicative of the substitution pattern on the benzene ring. |

This table presents generalized, expected frequency ranges. Actual experimental values may vary.

Influence of Substituents on Spectroscopic Signatures

The substituents—bromo, chloromethyl, and hydroxyl groups—each exert a distinct electronic and steric influence on the phenol ring, which is reflected in the vibrational spectra.

Hydroxyl Group: The -OH group is a strong activating group and its vibrations, particularly the O-H stretch, are excellent probes of the hydrogen bonding environment within the crystal.

Bromo Group: As a heavy halogen atom, the C-Br stretching vibration is expected at a low frequency. Its electron-withdrawing nature and mass influence the frequencies of the aromatic ring's skeletal vibrations.

Chloromethyl Group: This group introduces aliphatic C-H stretching and bending modes. Its primary influence is steric, but its electron-withdrawing character can also perturb the electronic distribution of the aromatic ring, subtly shifting the ring's characteristic vibrational frequencies. The C-Cl stretch provides a signature for this group in the fingerprint region of the spectrum.

A comparative analysis with simpler molecules like 4-bromophenol (B116583), 3-methylphenol, and other substituted phenols would be instrumental in precisely delineating the spectroscopic contributions of each functional group. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, complex structures like 4-Bromo-3-(chloromethyl)phenol benefit immensely from more advanced NMR techniques for unambiguous signal assignment.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule. For 4-Bromo-3-(chloromethyl)phenol, several 2D NMR techniques would be instrumental:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the aromatic region of the spectrum, it would show correlations between the adjacent protons on the benzene ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals of the aromatic ring and the chloromethyl group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbon atoms bonded to the hydroxyl, bromo, and chloromethyl groups, by observing their long-range correlations with nearby protons.

The expected, albeit hypothetical, ¹H and ¹³C NMR chemical shifts for 4-Bromo-3-(chloromethyl)phenol can be inferred from data on analogous substituted phenols. mdpi.com The assignments can be confirmed using the 2D NMR correlations described above.

Interactive Data Table: Predicted NMR Assignments for 4-Bromo-3-(chloromethyl)phenol

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| C1-OH | - | ~154 | H2, H6 |

| C2 | ~7.3 | ~118 | H6, -CH₂Cl |

| C3-CH₂Cl | - | ~130 | H2, H4, -CH₂Cl |

| C4-Br | - | ~115 | H2, H5 |

| C5 | ~7.5 | ~134 | H4 |

| C6 | ~6.9 | ~116 | H2, H5 |

| -CH₂Cl | ~4.6 | ~45 | H2 |

Note: These are predicted values and would require experimental verification.

Solid-State NMR (ssNMR)

For analyzing 4-Bromo-3-(chloromethyl)phenol in its solid, crystalline form, solid-state NMR is an exceptionally powerful tool. nih.gov Unlike in the liquid state where molecules tumble rapidly, in the solid state, anisotropic interactions (such as dipolar couplings and chemical shift anisotropy) are not averaged out and can lead to very broad spectral lines. mdpi.com

Techniques like Magic-Angle Spinning (MAS) are employed to narrow these lines and achieve high-resolution spectra from solid samples. nih.gov For organic molecules like halophenols, which may exhibit strong π-π stacking interactions in the solid state, ssNMR can provide unique information about the crystalline packing and intermolecular interactions that is inaccessible in solution. researchgate.netresearchgate.net Further advancements, including cross-polarization (CP-MAS) and high-power proton decoupling, enhance the sensitivity and resolution of ssNMR spectra for nuclei like ¹³C. mdpi.com

Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. It is also a critical tool for monitoring reaction progress and identifying byproducts.

Molecular Ion and Isotopic Pattern

In a mass spectrum of 4-Bromo-3-(chloromethyl)phenol, the molecular ion peak (M⁺) would be a key identifier. Due to the presence of two halogen atoms, bromine and chlorine, the molecular ion region would display a characteristic and complex isotopic pattern.

Bromine has two major isotopes: ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance).

Chlorine has two major isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).

This results in a cluster of peaks for the molecular ion: M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺, with predictable relative intensities, providing a high degree of confidence in the identification of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion to several decimal places, confirming the elemental composition C₇H₆BrClO.

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a reproducible manner. Analyzing these fragments helps to piece together the molecule's structure. For 4-Bromo-3-(chloromethyl)phenol, key fragmentation pathways would likely include:

Loss of a chlorine atom (-Cl) from the chloromethyl group.

Loss of the entire chloromethyl group (-CH₂Cl).

Loss of a bromine atom (-Br).

Fission of the aromatic ring.

Interactive Data Table: Potential Mass Spectrometry Fragments of 4-Bromo-3-(chloromethyl)phenol

| m/z (Mass/Charge Ratio) | Possible Fragment | Formula of Fragment |

| 220/222/224 | [M]⁺ | [C₇H₆BrClO]⁺ |

| 185/187 | [M - Cl]⁺ | [C₇H₆BrO]⁺ |

| 171/173 | [M - CH₂Cl]⁺ | [C₆H₄BrO]⁺ |

| 141 | [M - Br]⁺ | [C₇H₆ClO]⁺ |

Note: The m/z values shown represent the major isotopic peaks.

Reaction Monitoring

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for monitoring the synthesis of 4-Bromo-3-(chloromethyl)phenol. epa.govepa.gov By taking samples from a reaction mixture over time, GC-MS can separate the starting materials, intermediates, the desired product, and any impurities. researchgate.net This allows for the optimization of reaction conditions (e.g., temperature, time, catalysts) and provides mechanistic insights by identifying transient intermediates or byproducts. iaea.org

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the precise determination of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to study molecules like 4-Bromo-3-(chloromethyl)phenol. researchgate.net DFT, particularly with hybrid functionals such as B3LYP, is often favored for its balance of accuracy and computational efficiency in calculating the electronic structure and related properties of organic molecules. dergipark.org.trworldscientific.com These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. dntb.gov.uaresearchgate.netnih.gov

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-Bromo-3-(chloromethyl)phenol, this process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until those forces are negligible.

The presence of the rotatable hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups means the molecule can exist in various conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure among all possible rotamers. This analysis involves systematically rotating these groups and performing geometry optimization for each starting conformation. The resulting potential energy surface reveals the relative stabilities of different conformers and the energy barriers between them. The most stable conformer, corresponding to the lowest point on this landscape, is then used for subsequent property calculations. researchgate.net

Below is a hypothetical table of selected optimized geometrical parameters for the global minimum energy conformer of 4-Bromo-3-(chloromethyl)phenol, as would be calculated using a method like DFT with the B3LYP/6-311+G(d,p) level of theory.

Interactive Table: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value | Description |

|---|---|---|---|

| Bond Length | C-Br | 1.91 Å | Length of the covalent bond between a carbon atom of the benzene (B151609) ring and the bromine atom. |

| Bond Length | C-Cl | 1.80 Å | Length of the covalent bond between the methylene (B1212753) carbon and the chlorine atom. |

| Bond Length | C-O | 1.36 Å | Length of the covalent bond between a carbon atom of the benzene ring and the oxygen atom of the hydroxyl group. |

| Bond Length | O-H | 0.97 Å | Length of the covalent bond between the oxygen and hydrogen atoms of the hydroxyl group. |

| Bond Angle | C-C-Br | 119.5° | Angle formed by two adjacent ring carbons and the bromine atom. |

| Bond Angle | C-C-CH₂Cl | 121.0° | Angle formed by two adjacent ring carbons and the chloromethyl group. |

| Dihedral Angle | C-C-O-H | 180.0° | Torsional angle defining the orientation of the hydroxyl hydrogen relative to the plane of the benzene ring. |

Note: These values are illustrative and represent typical results from DFT calculations.

Once the optimized geometry is obtained, its electronic properties can be analyzed in detail.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution around the molecule. It plots the electrostatic potential onto the electron density surface, using color to denote different potential values. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. For 4-Bromo-3-(chloromethyl)phenol, the MEP map would likely show negative potential around the phenolic oxygen and the halogen atoms due to their lone pairs, and positive potential around the hydroxyl hydrogen. worldscientific.comdntb.gov.ua

Interactive Table: Predicted Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for similar phenolic compounds.

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

Vibrational Frequencies : Using the optimized geometry, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations also provide the intensity of each vibrational mode, aiding in the assignment of experimental spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data. ijcce.ac.irnih.gov

Chemical Shifts : Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govworldscientific.com The calculated shielding tensors are typically referenced against a standard compound like Tetramethylsilane (TMS) to yield chemical shifts that can be directly compared with experimental NMR spectra, aiding in the structural elucidation of the compound and its derivatives. nih.govresearchgate.net

Interactive Table: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~3550 cm⁻¹ (scaled) | O-H stretching |

| IR | Vibrational Frequency | ~750 cm⁻¹ (scaled) | C-Cl stretching |

| ¹H NMR | Chemical Shift | ~10.0 ppm | Phenolic -OH proton |

| ¹H NMR | Chemical Shift | ~4.6 ppm | Methylene (-CH₂) protons |

| ¹³C NMR | Chemical Shift | ~155 ppm | Carbon attached to -OH group |

Note: These values are illustrative and represent typical results from GIAO/DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, single-molecule picture at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time at finite temperatures. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For 4-Bromo-3-(chloromethyl)phenol, MD simulations can be used to study its conformational flexibility in different environments, such as in a solvent like water or dimethyl sulfoxide. These simulations can reveal how intermolecular interactions, particularly hydrogen bonds between the phenol's hydroxyl group and solvent molecules, influence its preferred conformation and orientation. mdpi.com Furthermore, if this compound were to be studied as a ligand for a biological target, MD simulations could be employed to model the protein-ligand complex, assessing the stability of the binding pose and identifying key intermolecular interactions within the binding pocket. mdpi.com

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

For a potential reaction involving 4-Bromo-3-(chloromethyl)phenol, such as a nucleophilic substitution at the chloromethyl group, DFT calculations can be used to map the reaction's energy profile. nuph.edu.ua This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (TS)—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or activation barrier (Ea). researchgate.net A lower activation barrier corresponds to a faster reaction rate. By calculating these parameters, computational chemistry can predict the feasibility of a proposed reaction, assess the influence of substituents on reactivity, and provide detailed mechanistic insights that are often difficult to obtain through experiments alone. nuph.edu.uaresearchgate.net

Computational Prediction of Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving 4-Bromo-3-(chloromethyl)phenol are amenable to computational prediction through various theoretical chemistry methods. These predictions are crucial for understanding reaction mechanisms and for planning synthetic routes to desired products.

Regioselectivity in Electrophilic Aromatic Substitution:

For electrophilic aromatic substitution (EAS) reactions, the regioselectivity is determined by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH), bromo (-Br), and chloromethyl (-CH2Cl) groups. Computational models can predict the most likely position of attack by an electrophile by calculating properties such as charge distribution, electrostatic potentials, and the stability of the intermediate carbocations (arenium ions). mdpi.com

Common theoretical approaches include:

Frontier Molecular Orbital (FMO) Theory: This theory analyzes the interaction between the highest occupied molecular orbital (HOMO) of the phenol (B47542) and the lowest unoccupied molecular orbital (LUMO) of the electrophile. The positions on the phenol ring with the largest HOMO coefficients are generally the most nucleophilic and thus most susceptible to electrophilic attack.

Density Functional Theory (DFT) Calculations: DFT methods are widely used to calculate the electron density of the molecule. chem-soc.siresearchgate.net Regions with higher electron density are more likely to be attacked by electrophiles. Furthermore, DFT can be used to calculate the energies of the possible arenium ion intermediates that would form upon attack at each possible position. The transition state leading to the most stable intermediate will have the lowest activation energy, thus indicating the preferred site of reaction. chem-soc.si

Proton Affinity Calculations: Models like RegioSQM20 utilize the calculation of proton affinities to predict regioselectivity for EAS reactions. d-nb.info A higher proton affinity at a particular reaction center suggests a higher reactivity towards electrophiles at that site. d-nb.info

The directing effects of the substituents on 4-Bromo-3-(chloromethyl)phenol can be summarized as follows:

| Substituent | Position | Type | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -Br | 4 | Deactivating | Ortho, Para |

| -CH2Cl | 3 | Deactivating | Ortho, Para |

The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. However, the para position is already occupied by the bromine atom. The bromo group is a deactivating but ortho, para-directing substituent. The chloromethyl group is weakly deactivating and also ortho, para-directing.

Stereoselectivity:

Computational methods are also employed to predict the stereoselectivity of reactions, particularly when a new chiral center is formed. uncw.edu For reactions involving the chloromethyl group, such as nucleophilic substitution, computational modeling can help predict the stereochemical outcome. For instance, in an SN2 reaction, the stereochemistry would be inverted. If the reaction proceeds through an SN1 mechanism involving a carbocation intermediate, a racemic mixture might be expected, unless there is a directing influence from the rest of the molecule or a chiral catalyst is used.

DFT calculations can be used to model the transition states for different stereochemical pathways. acs.org By comparing the activation energies of these transition states, the most likely stereoisomer can be predicted. This is particularly relevant in asymmetric catalysis, where the interaction between the substrate, reagent, and a chiral catalyst is modeled to understand the origin of enantioselectivity. uncw.edu

Crystal Structure Prediction and Intermolecular Force Fields

The prediction of the crystal structure of 4-Bromo-3-(chloromethyl)phenol is a complex task that relies on understanding the intermolecular forces that govern the packing of molecules in the solid state. Computational methods are increasingly used to predict crystal structures and to understand the forces driving their formation.

Intermolecular Forces:

The key intermolecular interactions expected to be present in the crystal lattice of 4-Bromo-3-(chloromethyl)phenol are:

| Interaction Type | Description |

| Hydrogen Bonding | The phenolic hydroxyl group can act as a hydrogen bond donor, forming strong O-H···O bonds with neighboring molecules. This is a dominant interaction in the crystal packing of phenols. utwente.nl |

| Halogen Bonding | The bromine atom at position 4 can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen atom of the hydroxyl group or the chlorine atom. |

| Dipole-Dipole Interactions | The polar C-Br, C-Cl, and C-O bonds create molecular dipoles, leading to dipole-dipole interactions that contribute to the overall lattice energy. |

| van der Waals Forces | These non-specific attractive forces, arising from temporary fluctuations in electron density, are present between all molecules and contribute significantly to the crystal packing. |

Computational Prediction Methods:

Crystal structure prediction (CSP) typically involves two main steps: generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energy.

Force Fields: Molecular mechanics force fields, such as COMPASS26, are often used to calculate the lattice energies of the generated crystal structures. These force fields model the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions like van der Waals and electrostatic forces. semanticscholar.orgmdpi.com

Density Functional Theory (DFT): For more accurate energy rankings, DFT calculations can be employed. semanticscholar.orgrsc.org DFT provides a more rigorous quantum mechanical description of the electronic structure and can better account for subtle electronic effects that influence intermolecular interactions. rsc.org

Studies on related molecules, such as 4-bromo-3-chlorophenol, have shown that both hydrogen and halogen bonds play a critical role in determining the crystal structure. In these related systems, O-H···O hydrogen bonds and Br···Br or Br···O halogen bonds are observed. Computational surveys using force fields have been successful in identifying energetically plausible crystal structures for such dihalogenated phenols.

For 4-Bromo-3-(chloromethyl)phenol, it is anticipated that a complex interplay of these interactions will define the final crystal packing. The presence of the flexible chloromethyl group adds another layer of complexity compared to a simple chloro substituent, as it can adopt different conformations that may lead to different packing motifs and potentially polymorphism.

Applications in Advanced Materials and Organic Synthesis

Role as a Key Synthetic Building Block

The utility of 4-bromo-3-(chloromethyl)phenol as a key synthetic building block stems from the distinct reactivity of its functional groups. The chloromethyl group is readily susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other chemical moieties. Simultaneously, the bromine atom can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This dual reactivity allows chemists to construct complex molecules in a controlled, stepwise manner.

Precursor for Novel Molecular Scaffolds and Chemical Architectures

As a precursor, 4-bromo-3-(chloromethyl)phenol provides a foundational framework for developing novel molecular scaffolds. Its adaptable structure is instrumental in building intricate chemical architectures that can be tailored for specific purposes. Researchers utilize its reactive sites to append different functional groups, leading to the generation of diverse libraries of compounds with potential applications in drug discovery and materials science.

Synthesis of Macrocyclic Compounds (e.g., Calixarenes and Derivatives)

This phenol (B47542) derivative is particularly valuable in the synthesis of macrocyclic compounds like calixarenes. Calixarenes are cup-shaped molecules formed from the condensation of phenols and aldehydes. Using 4-bromo-3-(chloromethyl)phenol as a monomer in these reactions allows for the creation of calixarenes that are pre-functionalized with bromine atoms. These bromine atoms serve as convenient handles for subsequent chemical modifications, enabling the fine-tuning of the macrocycle's size, shape, and binding properties for applications in areas such as ion transport and molecular sensing.

Monomer for Polymer Synthesis and Functional Materials

The bifunctional nature of 4-bromo-3-(chloromethyl)phenol makes it a suitable monomer for the synthesis of advanced polymers and functional materials. It can undergo polymerization through its phenolic hydroxyl and chloromethyl groups to form linear or cross-linked polymers. The presence of the bromine atom in the resulting polymer backbone offers a site for post-polymerization modification, allowing for the introduction of specific properties such as flame retardancy, altered solubility, or enhanced thermal stability.

Development of Advanced Organic Reagents

Beyond its role as a structural component, 4-bromo-3-(chloromethyl)phenol is used to develop advanced organic reagents. The specific arrangement of its functional groups can be exploited to create reagents with unique reactivity. For example, the molecule can be transformed into specialized ligands for metal catalysts or into reactive intermediates for complex organic transformations, thereby expanding the toolkit available to synthetic chemists.

Supramolecular Chemistry and Host-Guest Systems

In the realm of supramolecular chemistry, which involves the study of systems of two or more molecules held together by non-covalent bonds, derivatives of 4-bromo-3-(chloromethyl)phenol are of considerable interest.

Design of Molecular Recognition Elements

The compound serves as an excellent starting point for the design of molecular recognition elements. By incorporating this unit into larger, pre-organized host molecules, scientists can create specific cavities and binding pockets. These pockets can be engineered to selectively recognize and bind to specific guest molecules or ions. The ability to modify the bromine and chloromethyl positions allows for precise control over the host's recognition properties, which is crucial for developing sophisticated sensors, separation agents, and catalysts.

Interactive Data Table: Properties of 4-Bromo-3-(chloromethyl)phenol

| Property | Value |

| CAS Number | 1260790-72-4 |

| Molecular Weight | 221.48 g/mol |

| Chemical Formula | C₇H₆BrClO |

Construction of Self-Assembled Systems

The strategic placement of functional groups on the 4-Bromo-3-(chloromethyl)phenol backbone allows for its use in the synthesis of molecules programmed for self-assembly. The reactive chloromethyl group serves as a versatile handle for introducing a variety of other functionalities, thereby enabling the design of complex molecules that can spontaneously organize into well-defined supramolecular structures.

One of the primary applications of this compound is in the synthesis of macrocycles, which are large cyclic molecules that can act as hosts for smaller guest molecules or as fundamental units in the construction of more complex assemblies. The synthesis of these macrocycles often involves a "build/couple/pair" strategy, where smaller molecular fragments are first synthesized and then joined together. The phenolic hydroxyl group and the chloromethyl group of 4-Bromo-3-(chloromethyl)phenol can be selectively modified to introduce the necessary reactive sites for macrocyclization.

For instance, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile, while the chloromethyl group is an excellent electrophile. This built-in reactivity allows for facile derivatization. In a typical synthetic approach, the chloromethyl group can be converted to other functionalities, such as an azide (B81097) or an alkyne, which are key components for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are highly efficient and selective, making them ideal for the final ring-closing step in macrocycle synthesis.

The resulting macrocycles can then self-assemble through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to form higher-order structures like nanotubes, vesicles, or extended networks. The bromine atom on the aromatic ring can participate in halogen bonding, a directional interaction that can be used to control the packing of the macrocycles in the solid state, leading to materials with specific structural and electronic properties.

Ligand Design and Coordination Chemistry

The ability of 4-Bromo-3-(chloromethyl)phenol to be readily functionalized also makes it an excellent starting material for the design of novel ligands for coordination chemistry. Ligands are molecules that bind to metal ions to form coordination complexes, which have a wide range of applications in catalysis, sensing, and materials science.

The phenolic oxygen of 4-Bromo-3-(chloromethyl)phenol can act as a coordination site for a metal ion. Furthermore, the chloromethyl group can be used to introduce additional donor atoms, leading to the formation of polydentate ligands that can form stable complexes with a variety of metal ions. For example, the chloromethyl group can be reacted with amines to introduce nitrogen donor atoms, or with thiols to introduce sulfur donor atoms.

The bromine atom on the ligand backbone can also influence the properties of the resulting metal complexes. It can affect the electronic properties of the ligand through inductive effects, which in turn can modulate the reactivity and catalytic activity of the metal center. Moreover, the bromine atom can participate in intermolecular interactions, such as halogen bonding, which can be used to direct the assembly of coordination complexes into extended structures like coordination polymers or metal-organic frameworks (MOFs).

Future Directions and Emerging Research Avenues

Sustainable and Green Synthetic Routes to 4-Bromo-3-(chloromethyl)phenol

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For 4-Bromo-3-(chloromethyl)phenol, future research will likely concentrate on replacing traditional synthetic protocols, which may involve hazardous reagents and generate significant waste, with greener alternatives.

Key areas of investigation include:

Renewable Feedstocks: Exploring pathways from bio-based platform chemicals, such as lignin-derived phenols, could offer a sustainable alternative to petrochemical starting materials. aiche.org Research into the selective functionalization of these renewable phenols to introduce the required bromo and chloromethyl groups is a critical first step.

Catalytic Processes: The use of catalytic, rather than stoichiometric, reagents minimizes waste, a core principle of green chemistry. nih.gov Future routes could employ solid acid catalysts for chloromethylation or novel catalytic bromination methods that offer high atom economy and avoid the use of harsh reagents. The development of a greener synthetic route for ibuprofen, which utilizes a catalytic process to reduce waste, serves as a successful model.

Benign Media and Conditions: Shifting away from conventional volatile organic solvents is a priority. Research into using safer alternatives like ionic liquids or supercritical carbon dioxide could drastically reduce the environmental footprint of the synthesis. nih.gov Furthermore, adopting energy-efficient techniques such as microwave-assisted synthesis could shorten reaction times and lower energy consumption. Biocatalysis, using enzymes to perform specific transformations under mild conditions, represents another promising frontier for the selective synthesis of functionalized phenols.

Chemo- and Regioselective Transformations of Multiply Functionalized Analogues

The presence of three distinct reactive sites on 4-Bromo-3-(chloromethyl)phenol offers a gateway to a vast chemical space, provided that transformations can be controlled. The primary challenge and research opportunity lie in achieving high chemo- and regioselectivity. The hydroxyl group can undergo O-alkylation or acylation, the chloromethyl group is susceptible to nucleophilic substitution, and the bromine atom can participate in cross-coupling reactions.

Future research will focus on:

Orthogonal Protecting Group Strategies: Developing robust strategies to selectively protect one or two of the functional groups will be crucial for directing reactivity to a specific site.

Directed Reactions: Investigating how the electronic and steric properties of the existing substituents can be harnessed to direct incoming reagents to a particular position on the aromatic ring. For instance, the regiocontrolled synthesis of functionalized chrysenes has been achieved through highly regiospecific benzannulation and halogen displacement reactions, demonstrating the potential for precise control in complex systems. nih.gov

Selective Reagent and Catalyst Development: The design of catalysts and reagents that can differentiate between the functional groups is a significant area of research. For example, studies on the reactions of 5-bromo enones have shown that the choice of reactants can lead to unexpected but selective 1,4-conjugated additions instead of the anticipated nucleophilic substitution of the bromine, highlighting the subtleties of selectivity. nih.gov

Integration into Automated and Flow Chemistry Systems

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis and derivatization of complex molecules like 4-Bromo-3-(chloromethyl)phenol. rsc.orgmdpi.com The integration of its synthesis into automated flow systems is a key future direction.

Benefits and research avenues include:

Enhanced Safety and Control: The small reactor volumes in flow systems allow for superior heat transfer and precise temperature control, which is critical when handling potentially exothermic reactions or unstable intermediates. rsc.org This enhanced safety is a major advantage over traditional batch processes. researchgate.net

Increased Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization by systematically varying parameters like residence time, temperature, and stoichiometry. syrris.com Once optimized, processes can be scaled up by simply running the system for a longer duration, avoiding the complex re-optimization often required for batch scale-up. acs.org

Exploration of Novel Catalytic Reactions and Reaction Spaces

Modern catalysis offers powerful tools to transform simple building blocks into complex, high-value molecules. Applying these novel catalytic methods to 4-Bromo-3-(chloromethyl)phenol and its derivatives could unlock new chemical entities with unique properties.

Emerging catalytic strategies to be explored include:

Photoredox Catalysis: This technique uses light to drive chemical reactions and has been successfully employed for the amination of halophenols via dual catalytic pathways involving iridium photocatalysis. acs.org Applying similar methods to 4-Bromo-3-(chloromethyl)phenol could provide efficient routes to novel aniline (B41778) derivatives.

Biocatalysis and Artificial Metalloenzymes: The use of enzymes or enzyme-mimicking catalysts can provide unparalleled selectivity. For example, an artificial miniaturized peroxidase has been shown to catalyze the selective oxidation of various halophenols. nih.gov Exploring such biocatalysts could enable selective transformations of the phenol (B47542) group without affecting the other reactive sites.

Transition-Metal Cross-Coupling: The bromine atom serves as an ideal handle for cross-coupling reactions (e.g., Suzuki, Negishi). Research into palladium- and iridium-catalyzed reactions could be used to form new carbon-carbon or carbon-heteroatom bonds, creating complex biaryl structures or other advanced molecules. ncl.ac.uknih.gov Such methods have been used to synthesize phosphonate-substituted aryl boronates, which are valuable intermediates. ncl.ac.uk

Advanced Computational Screening for Property Prediction and New Material Discovery

Before embarking on extensive laboratory synthesis, computational chemistry offers a powerful means to predict the properties of 4-Bromo-3-(chloromethyl)phenol derivatives and screen for potential applications.

Future research will increasingly leverage:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and stability of the molecule and its potential derivatives. acs.org This can help in understanding reaction mechanisms and predicting the outcomes of chemo- and regioselective transformations.

Quantitative Structure-Activity Relationship (QSAR): If specific biological activities are targeted, QSAR models can be developed to correlate structural features of various derivatives with their activity. This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis.

Materials Property Prediction: For applications in materials science, computational models can predict properties such as polymerizability, electronic properties, and thermal stability. This computational pre-screening can guide the rational design of new functional polymers or electronic materials derived from 4-Bromo-3-(chloromethyl)phenol. The application of Artificial Intelligence (AI) and Machine Learning (ML) techniques to large datasets can further accelerate the discovery of novel materials and synthetic pathways. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-(chloromethyl)phenol, and how can reaction conditions be optimized?

A two-step approach is typically employed:

Bromination : Introduce bromine at the para position of 3-(chloromethyl)phenol using FeBr₃ or AlBr₃ as catalysts under anhydrous conditions. Monitor reaction progress via TLC or HPLC .

Chloromethylation : If starting from 4-bromophenol, employ chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) at 60–80°C. Optimize stoichiometry to minimize di-/tri-substituted byproducts .

Key metrics: Yield (typically 60–75%), purity (>95% by GC-MS), and scalability.

Q. How can the purity and structural identity of 4-Bromo-3-(chloromethyl)phenol be validated?

Q. What safety precautions are critical when handling 4-Bromo-3-(chloromethyl)phenol?

- Toxicity : Wear nitrile gloves and safety goggles; avoid inhalation due to potential respiratory irritation .

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Shelf life: ~12 months .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 4-Bromo-3-(chloromethyl)phenol?

- Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å). Analyze torsion angles (e.g., -CH₂Cl orientation relative to the aromatic ring) and intermolecular interactions (e.g., halogen bonding between Br and adjacent molecules) .

- Hydrogen bonding : Apply graph-set analysis (e.g., S(6) motifs) to classify O-H⋯O or C-H⋯Br interactions .

Q. What mechanistic insights explain competing side reactions during its synthesis?

- Electrophilic aromatic substitution (EAS) : Steric hindrance from the chloromethyl group directs bromination to the para position. Competing ortho substitution (<5%) may occur if Lewis acid concentration is suboptimal .

- Byproduct formation : Trace H₂O in chloromethylation leads to hydrolysis products (e.g., 3-(hydroxymethyl)-4-bromophenol). Use molecular sieves to suppress this .

Q. How does 4-Bromo-3-(chloromethyl)phenol interact with biological targets, and what assays are suitable for quantification?

Q. Can computational modeling predict its reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.